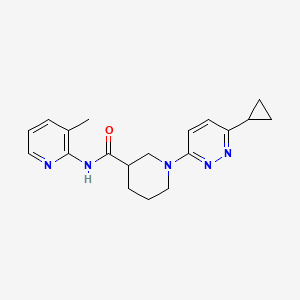

1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazinyl intermediate: This could involve the cyclization of a suitable precursor to form the pyridazine ring.

Coupling with the piperidine derivative: The pyridazinyl intermediate is then coupled with a piperidine derivative under conditions that promote amide bond formation.

Introduction of the cyclopropyl and methyl groups: These groups are introduced through selective alkylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

Use of catalysts: Catalysts such as palladium or copper may be used to facilitate coupling reactions.

Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to improve efficiency.

Purification techniques: Techniques such as crystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Substitution reactions can introduce new substituents onto the aromatic rings or the piperidine ring.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may:

Bind to specific receptors: Interacting with proteins or enzymes to modulate their activity.

Inhibit or activate enzymes: Affecting metabolic pathways or signaling cascades.

Alter gene expression: Influencing the transcription or translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides or pyridazine derivatives.

Similar compounds: May include other piperidine derivatives with different substituents or pyridazine compounds with varying functional groups.

Uniqueness

Unique structural features: The combination of the cyclopropyl, pyridazinyl, and piperidine moieties may confer unique biological activities or chemical properties.

Distinct reactivity: The specific arrangement of functional groups may result in distinct reactivity patterns compared to similar compounds.

Biological Activity

1-(6-Cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C18H24N4O2 with a molecular weight of approximately 344.4 g/mol. The compound features a piperidine ring, a pyridazine moiety, and a cyclopropyl group, which contribute to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N4O2 |

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | WEJCIXAMJIFXHP-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting various biochemical pathways. Its structural components enhance binding affinity and specificity towards these targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against resistant strains of Candida auris, which is known for causing severe infections in immunocompromised patients. The mechanism involves disrupting the plasma membrane integrity of the pathogen, leading to cell death through apoptosis and cell cycle arrest .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Research has demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve modulation of apoptotic pathways, potentially through the activation of caspases and inhibition of anti-apoptotic proteins .

Pharmacological Studies

Pharmacological assessments reveal that the compound interacts with several receptors, including those involved in neuropharmacology. It has been investigated for potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier effectively.

Case Studies

- Antifungal Efficacy : A study tested several derivatives against C. auris, revealing minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal activity .

- Antitumor Effects : In vitro studies on various cancer cell lines showed that the compound induced significant tumor cell death at low micromolar concentrations, highlighting its potential as a lead compound in cancer therapy .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Properties

IUPAC Name |

1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c1-13-4-2-10-20-18(13)21-19(25)15-5-3-11-24(12-15)17-9-8-16(22-23-17)14-6-7-14/h2,4,8-10,14-15H,3,5-7,11-12H2,1H3,(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEPXGBWCVLXTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.